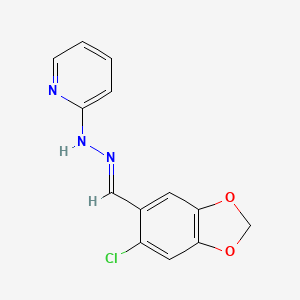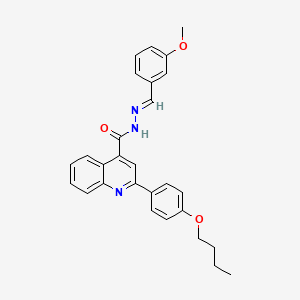
2-methoxy-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPBA is a white crystalline powder that is soluble in organic solvents and water.
Scientific Research Applications
2-methoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 2-methoxy-N-(3-pyridinylmethyl)benzamide has been studied for its potential use as a ligand in metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been proposed that 2-methoxy-N-(3-pyridinylmethyl)benzamide exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body. 2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been found to reduce inflammation and pain in animal models of inflammation. Additionally, 2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit fluorescent properties, making it a useful tool for the detection of zinc ions in biological samples.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. Additionally, it exhibits fluorescent properties, making it a useful tool for the detection of zinc ions in biological samples. However, 2-methoxy-N-(3-pyridinylmethyl)benzamide also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-methoxy-N-(3-pyridinylmethyl)benzamide. One area of research could focus on the development of new synthetic methods for the production of 2-methoxy-N-(3-pyridinylmethyl)benzamide and related compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide and its potential use as a therapeutic agent for the treatment of cancer and inflammation. Finally, 2-methoxy-N-(3-pyridinylmethyl)benzamide could be further explored for its potential use as a ligand in metal-organic frameworks and as a building block for the synthesis of other organic compounds.
Synthesis Methods
The synthesis of 2-methoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methoxybenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIBQDWGHKXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)





![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)